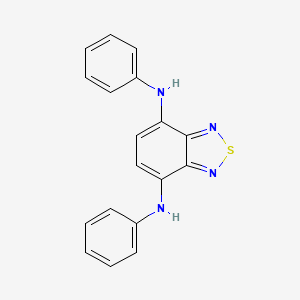![molecular formula C17H24N6O B14228654 4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine CAS No. 827629-57-2](/img/structure/B14228654.png)
4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine is a heterocyclic compound that features a unique combination of furan, triazole, and pyrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form 5-furan-2-yl-1,2,4-triazole-3-thiol . This intermediate can then be further reacted with octylamine and pyrazole derivatives under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields carboxylic acid derivatives, while substitution reactions on the pyrazole ring can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Furan-2-yl-1,2,4-triazole-3-thiol: Shares the triazole and furan rings but lacks the pyrazole and octyl groups.
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Contains the furan ring but differs in the heterocyclic structure.
Uniqueness
4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity enhances its potential for various applications in research and industry.
Propriétés
Numéro CAS |
827629-57-2 |
|---|---|
Formule moléculaire |
C17H24N6O |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
4-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-2-octylpyrazol-3-amine |
InChI |
InChI=1S/C17H24N6O/c1-2-3-4-5-6-7-10-23-15(18)13(12-19-23)16-20-17(22-21-16)14-9-8-11-24-14/h8-9,11-12H,2-7,10,18H2,1H3,(H,20,21,22) |
Clé InChI |
NNBSGBPVAGOPQV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C(=C(C=N1)C2=NNC(=N2)C3=CC=CO3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



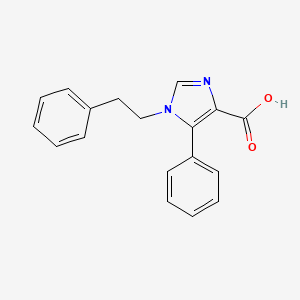
![L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14228581.png)
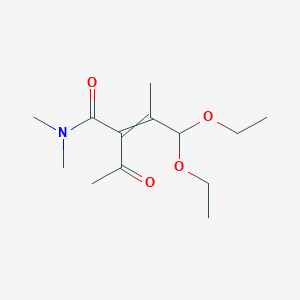
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B14228596.png)
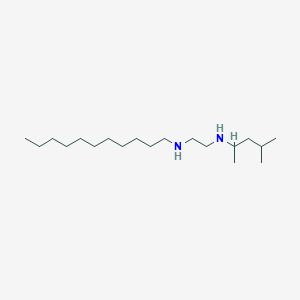
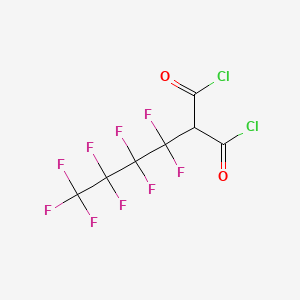
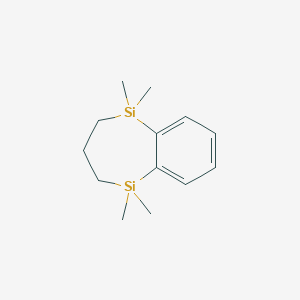
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B14228627.png)
![1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene](/img/structure/B14228628.png)
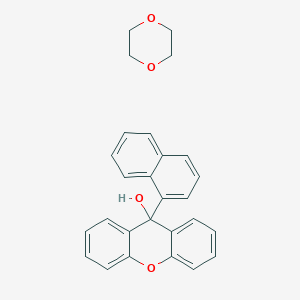
![2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro-](/img/structure/B14228638.png)

